Home > Products > Screening Compounds P126497 > 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide
4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide -

4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide

Catalog Number: EVT-10975561
CAS Number:
Molecular Formula: C22H18N4O
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide is a complex organic compound that belongs to the class of phthalazine derivatives. Phthalazine is a bicyclic compound that is derived from the fusion of a benzene ring and a pyrazine ring. This specific compound features an amide functional group and a tolylamino substitution, which contributes to its chemical properties and potential biological activities.

Source

The compound can be synthesized through various chemical reactions involving phthalazine derivatives and amines. Research indicates that derivatives of phthalazine have been explored for their pharmacological properties, particularly in the development of anti-cancer agents and other therapeutic applications .

Classification

4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide can be classified as:

  • Chemical Class: Amides
  • Sub-class: Phthalazine derivatives
  • Functional Groups: Amine, Amide
Synthesis Analysis

Methods

The synthesis of 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide typically involves multi-step organic reactions. A common approach includes the reaction of 4-toluidine with phthalic anhydride or its derivatives under controlled conditions.

Technical Details

  1. Starting Materials:
    • 4-toluidine
    • Phthalic anhydride or its derivatives
  2. Reagents:
    • Solvents (e.g., acetic acid, ethanol)
    • Catalysts (if necessary)
  3. Procedure:
    • The reaction mixture is heated to promote the formation of the desired amide linkage.
    • The product is usually purified through recrystallization techniques.

The yield and purity of the final product can be assessed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) .

Molecular Structure Analysis

Structure

The molecular formula for 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide is C18H18N4O. The structure consists of:

  • A phthalazine core
  • An amide functional group
  • A para-tolylamino substituent on one of the phenyl rings.

Data

  • Molecular Weight: 306.37 g/mol
  • Melting Point: Data may vary based on purity but typically falls within a range consistent with similar compounds.
  • Spectroscopic Data:
    • IR spectra will show characteristic peaks for N-H and C=O bonds.
    • NMR spectra will provide insights into the hydrogen environments within the molecule.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical of amides and aromatic compounds, including:

  • Hydrolysis to form corresponding carboxylic acids and amines.
  • Electrophilic aromatic substitution due to the presence of electron-donating groups (such as the amino group).

Technical Details

These reactions can be facilitated under acidic or basic conditions, depending on the desired outcome. For example, hydrolysis can be performed under acidic conditions to yield carboxylic acids, while electrophilic substitutions may require specific catalysts to direct substitution at desired positions on the aromatic rings .

Mechanism of Action

Process

The biological activity of 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide is hypothesized to involve interactions with specific biological targets, such as enzymes or receptors associated with cancer pathways. The mechanism often involves:

  1. Binding to target proteins, inhibiting their function.
  2. Modulating signaling pathways related to cell proliferation and apoptosis.

Data

Research indicates that phthalazine derivatives exhibit anti-tumor activity by disrupting cellular processes involved in cancer progression . Further studies are required to elucidate specific interaction mechanisms at the molecular level.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; susceptible to hydrolysis.

Relevant data from studies indicate that these properties can influence its effectiveness in biological applications .

Applications

Scientific Uses

4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide has potential applications in medicinal chemistry, particularly in:

  • Development of anti-cancer drugs targeting specific pathways.
  • Research into novel therapeutic agents for diseases linked to phthalazine derivatives.

The ongoing exploration of phthalazine compounds suggests they may serve as scaffolds for designing new pharmaceuticals with enhanced efficacy and reduced side effects .

Introduction: Phthalazine-Based Therapeutics

Nomenclature and Structural Taxonomy of 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide

This compound belongs to the 1,4-disubstituted phthalazine subclass, featuring a benzamide group at position 1 and a meta-methylaniline ("m-tolylamino") moiety at position 4 of the phthalazine core. Its systematic IUPAC name is 4-[4-[(3-methylphenyl)amino]phthalazin-1-yl]benzamide, reflecting the connectivity between the central heterocycle and its aromatic substituents. The molecular formula C₂₂H₁₈N₄O (MW: 354.41 g/mol) was confirmed via PubChem (CID: 1416247) [1]. Key structural features include:

  • A planar phthalazine nucleus enabling ATP-competitive kinase binding.
  • A meta-tolyl group enhancing hydrophobic pocket occupancy in target enzymes.
  • A terminal benzamide moiety serving as a hydrogen-bond donor/acceptor motif.

Table 1: Nomenclature and Identifiers

ClassificationIdentifier
IUPAC Name4-[4-[(3-methylphenyl)amino]phthalazin-1-yl]benzamide
Molecular FormulaC₂₂H₁₈N₄O
PubChem CID1416247
Canonical SMILESCC1=CC(=CC=C1)NC2=NN=CC3=C2C=CC=C3C4=CC=C(C=C4)C(=O)N
Hydrogen Bond Donors2 (amide NH₂ and tolylamino NH)
Hydrogen Bond Acceptors4 (phthalazine N, carbonyl O, amide N)
Calculated logP (cLogP)5.221

The cLogP >5 indicates high lipophilicity, which may enhance membrane permeability but violates one Lipinski's rule (cLogP ≤5) [9]. The m-tolyl group’s methyl group at the meta-position provides steric and electronic modulation compared to ortho or para isomers, influencing target affinity.

Historical Development of Phthalazine Derivatives in Medicinal Chemistry

The therapeutic exploration of phthalazines began in the mid-20th century with hydralazine, a vasodilator acting via nitric oxide modulation [3]. The 1990s marked a pivotal shift toward oncology applications, spurred by discoveries linking phthalazines to kinase inhibition:

  • Vatalanib (PTK787/ZK222584): A 1,4-disubstituted phthalazine developed in 2000 as a potent VEGFR-2 inhibitor (IC₅₀ = 43 nM). Its design exploited the phthalazine core's ability to occupy ATP-binding pockets while aryl substituents enhanced selectivity [7].
  • Olaparib and Talazoparib: PARP inhibitors incorporating phthalazin-1(2H)-one. Olaparib’s 2014 FDA approval for ovarian cancer validated phthalazine scaffolds in DNA repair targeting [8].

Table 2: Evolution of Key Phthalazine-Based Therapeutics

EraCompoundTherapeutic TargetClinical Impact
1950sHydralazineVasodilationHypertension management
2000sVatalanibVEGFR-2 kinaseAngiogenesis inhibition (Phase III)
2010sOlaparibPARPFDA-approved for BRCA-mutant cancers
2010sTalazoparibPARPAdvanced breast cancer therapy

Molecular hybridization strategies emerged in the 2010s, combining phthalazines with pharmacophores like benzamides to enhance binding. For 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide, hybridization leveraged:

  • Phthalazine’s kinase affinity via N2/N3 interactions with catalytic residues (e.g., Met769 in EGFR).
  • Benzamide’s capacity to form hydrogen bonds with kinase hinge regions [2]. This design paradigm yielded dual VEGFR-2/EGFR inhibitors, exemplified by Mohamed et al.’s 2016 work demonstrating IC₅₀ values of 0.43 μM for both targets using analogous hybrids [2].

Significance of Benzamide-Phthalazine Hybrid Architectures in Targeted Therapy

Benzamide-phthalazine hybrids exploit synergistic pharmacophoric elements to inhibit angiogenesis and proliferation pathways. 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide exemplifies this approach, exhibiting:

  • VEGFR-2 Inhibition: Biochemical assays confirm an IC₅₀ of 1.6 μM against VEGFR-2, attributable to:
  • The phthalazine core forming hydrogen bonds with Cys919 in the kinase domain.
  • The benzamide group interacting with Glu885/Asp1046 via hydrogen bonding [6] [7].
  • Dual Kinase Targeting Potential: Structural analogy to Mohamed’s dual inhibitors suggests capacity to concurrently inhibit EGFR and VEGFR-2. The m-tolyl group occupies a hydrophobic cleft adjacent to the ATP site, while benzamide extends toward solvent regions, improving solubility [2].

Table 3: Binding Interactions of Benzamide-Phthalazine Hybrids

Structural ElementTarget InteractionBiological Consequence
Phthalazine N2/N3Hydrogen bonding with kinase catalytic residues (e.g., VEGFR-2 Cys919)ATP-competitive inhibition
m-Tolyl groupHydrophobic packing in DFG-out conformation pocketEnhanced selectivity and potency
Benzamide carbonylHydrogen bonding with kinase hinge region (e.g., Glu885)Stabilized enzyme-inhibitor complex
Benzamide NH₂Donor interactions with Asp1046Disruption of kinase activation loop

In drug design, such hybrids address limitations of single-target agents:

  • Overcoming Resistance: Simultaneous inhibition of VEGFR-2 and EGFR may bypass compensatory pathway activation.
  • Apoptosis Induction: Phthalazine derivatives like compound 7b (structurally related) activate caspase-3, triggering programmed cell death in solid tumors [7].
  • Angiogenesis Suppression: By blocking VEGFR-2 signaling, these compounds impede endothelial cell proliferation, as evidenced by >70% HUVEC inhibition at 10 μM for benzamide-phthalazine ureas [7].

The integration of computational modeling (e.g., molecular docking) has further refined these hybrids, optimizing substituent patterns for maximal target engagement while maintaining drug-like properties [2] [7].

Properties

Product Name

4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide

IUPAC Name

4-[4-(3-methylanilino)phthalazin-1-yl]benzamide

Molecular Formula

C22H18N4O

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C22H18N4O/c1-14-5-4-6-17(13-14)24-22-19-8-3-2-7-18(19)20(25-26-22)15-9-11-16(12-10-15)21(23)27/h2-13H,1H3,(H2,23,27)(H,24,26)

InChI Key

JBCRRCQSLMCSLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.